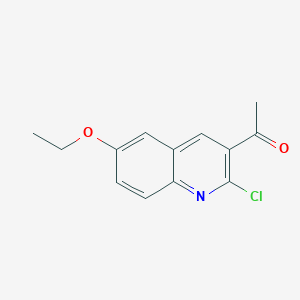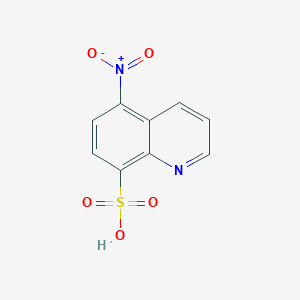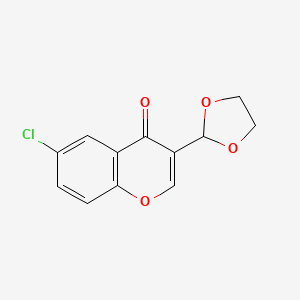
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 5,8-dimethoxyquinoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to introduce the N,N,2-trimethylamino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and halogenated quinoline compounds.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is employed in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties .
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to affect neuronal signaling .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxyquinoline: Similar in structure but lacks the N,N,2-trimethylamino group.
5,8-Dimethoxyquinoline: The parent compound without the N,N,2-trimethylamino group.
N,N-Dimethylquinoline: Lacks the methoxy groups at positions 5 and 8
Uniqueness
5,8-Dimethoxy-N,N,2-trimethylquinolin-4-amine is unique due to the presence of both methoxy groups and the N,N,2-trimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
66890-11-7 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
5,8-dimethoxy-N,N,2-trimethylquinolin-4-amine |
InChI |
InChI=1S/C14H18N2O2/c1-9-8-10(16(2)3)13-11(17-4)6-7-12(18-5)14(13)15-9/h6-8H,1-5H3 |
Clave InChI |
IPVBUNUOMJDUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2C(=C1)N(C)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)


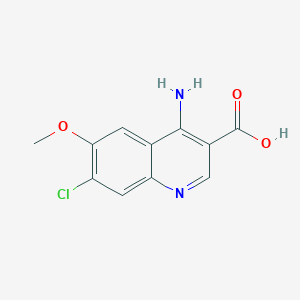

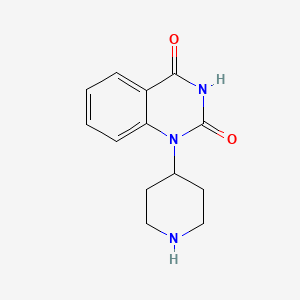
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)

